Sacubitril-d4
Overview
Description
It is primarily used as an internal standard for the quantification of Sacubitril in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Sacubitril is an ethyl ester prodrug form of the neprilysin inhibitor LBQ657, which is used in combination with valsartan for the treatment of heart failure and hypertension .
Mechanism of Action
Target of Action
Sacubitril-d4, also known as 2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid or (alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1’-biphenyl]-4-pentanoicacid,alpha-ethylester, primarily targets the enzyme neprilysin . Neprilysin is a neutral endopeptidase that typically cleaves natriuretic peptides .
Mode of Action
This compound’s active metabolite, LBQ657, inhibits neprilysin . This inhibition leads to reduced breakdown and increased concentration of endogenous natriuretic peptides, in addition to increased levels of vasoconstricting hormones such as angiotensin II .
Biochemical Pathways
This compound affects various biochemical pathways. It has been shown to influence both cardiac and renal functions, extending its influence to the modulation of lipid metabolism pathways . Additionally, it has been found to attenuate cardiac fibrosis by inhibiting the TGF-β1/Smad3 and Wnt/β-catenin signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound involves its activation to sacubitrilat (LBQ657) by de-ethylation via esterases . .
Result of Action
The molecular and cellular effects of this compound’s action involve its cardioprotective effects on cellular and molecular modulation in cardiac remodeling . It has been found to act synergistically against cardiomyocyte cell death and left ventricular extracellular matrix remodeling .
Preparation Methods
The preparation of AHU377-d4 involves several synthetic steps. The process begins with chiral glycidol benzyl oxide as the initiation material. This compound undergoes an additive reaction with a biphenyl Grignard reagent, followed by a Mitsunobu reaction with succimide or phthalimide . The intermediate compound obtained after removing the benzyl protection is oxidized to form an aldehyde, which then reacts with a phosphorus ylide reagent to obtain the target intermediate compound . The final product, AHU377-d4, is obtained through selective catalytic hydrogenation and hydrolysis of the single amide bond .
Chemical Reactions Analysis
AHU377-d4 undergoes various chemical reactions, including:
Oxidation: The intermediate compound is oxidized to form an aldehyde.
Reduction: Selective catalytic hydrogenation is used to obtain the final product.
Substitution: The Mitsunobu reaction involves the substitution of a hydroxyl group with a succimide or phthalimide group.
Common reagents used in these reactions include biphenyl Grignard reagent, succimide or phthalimide, phosphorus ylide reagent, and catalysts for hydrogenation . The major products formed from these reactions are the intermediate compounds and the final product, AHU377-d4 .
Scientific Research Applications
AHU377-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Analytical Chemistry: AHU377-d4 is used as an internal standard for the quantification of Sacubitril in GC-MS and LC-MS analyses.
Cardiovascular Research: Sacubitril, the non-deuterated form of AHU377-d4, is used in combination with valsartan for the treatment of heart failure and hypertension.
Pharmacokinetics: AHU377-d4 is used in pharmacokinetic studies to monitor the metabolism and distribution of Sacubitril in biological systems.
Comparison with Similar Compounds
AHU377-d4 is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical methods . Similar compounds include:
Sacubitril calcium: Another form of Sacubitril used in research and clinical applications.
AHU377-d4’s uniqueness lies in its use as an internal standard, which is crucial for accurate and reliable quantification of Sacubitril in various analytical methods .
Properties
IUPAC Name |
2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-JCZLLWNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.